5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C8H7ClN2 . It is a derivative of pyridine and pyrrole, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the pyrrolo[2,3-b]pyridine ring system. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown. This compound belongs to the class of organic compounds known as pyrrolopyridines . These compounds are characterized by a pyrrole ring fused to a pyridine ring . .
Mode of Action
Other pyrrolopyridines have been found to interact with various receptor tyrosine kinases . These interactions can lead to changes in cellular signaling pathways, potentially influencing cell growth, differentiation, and survival .
Biochemical Pathways
Other pyrrolopyridines have been found to inhibit the janus kinase (jak) pathway , which plays a crucial role in the signaling of a number of cytokines and growth factors .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.
Result of Action
Other pyrrolopyridines have been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitropyridine with methylamine, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The reaction conditions are carefully controlled to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the development of pharmaceuticals targeting specific biological pathways .
Industry: The compound finds applications in the chemical industry as an intermediate for the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 4-amino-2-methoxypyrimidine
Comparison: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFORNUEONUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857504 | |
Record name | 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260874-86-9 | |
Record name | 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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